
Ethyl 2-(((6-Chloropyridin-3-yl)methyl)(ethyl)amino)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(((6-Chloropyridin-3-yl)methyl)(ethyl)amino)-2-oxoacetate is a chemical compound with a complex structure that includes a chloropyridine ring, an ethyl group, and an oxoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((6-Chloropyridin-3-yl)methyl)(ethyl)amino)-2-oxoacetate typically involves the reaction of 6-chloropyridine-3-carbaldehyde with ethyl glycinate hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((6-Chloropyridin-3-yl)methyl)(ethyl)amino)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-(((6-Chloropyridin-3-yl)methyl)(ethyl)amino)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(((6-Chloropyridin-3-yl)methyl)(ethyl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Nitenpyram: A neonicotinoid insecticide with a similar chloropyridine structure.
Ethyl 2-(6-chloropyridin-2-yl)acetate: Another compound with a chloropyridine ring but different functional groups.
Uniqueness
Ethyl 2-(((6-Chloropyridin-3-yl)methyl)(ethyl)amino)-2-oxoacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H15ClN2O3 |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
ethyl 2-[(6-chloropyridin-3-yl)methyl-ethylamino]-2-oxoacetate |
InChI |
InChI=1S/C12H15ClN2O3/c1-3-15(11(16)12(17)18-4-2)8-9-5-6-10(13)14-7-9/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
DSVNAKRCXPZVJT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CN=C(C=C1)Cl)C(=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2R,4S,5R,11S,12R,15S,16S)-15-[(2R,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B13847618.png)
![(1E,2E)-1,2-Bis(1-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-2-ylidene)hydrazine](/img/structure/B13847619.png)

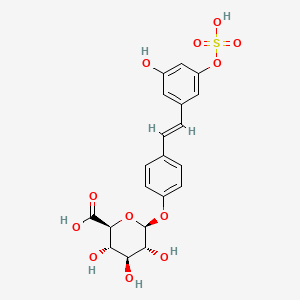
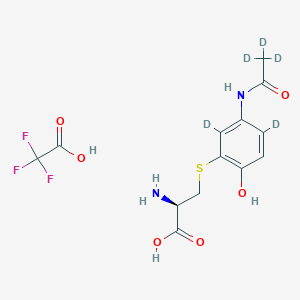
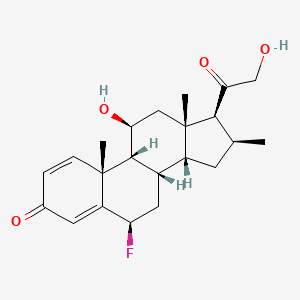

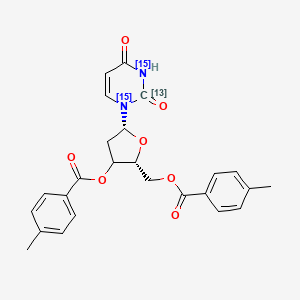
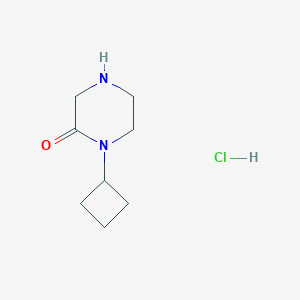
![2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethylurea](/img/structure/B13847661.png)
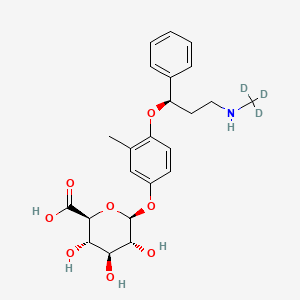
![7-[(2S,5R)-5-[(2S,5R)-5-[(2S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13847664.png)
